Lenalidomide-C6-azide is a derivative of the immunomodulatory drug lenalidomide, which has gained significant attention due to its therapeutic applications in treating various hematological malignancies. This compound features an azide functional group, which enhances its reactivity and utility in click chemistry and bioconjugation. Lenalidomide itself is known for its anti-angiogenic properties and ability to modulate immune responses, making its derivatives, including lenalidomide-C6-azide, valuable for further research and development in medicinal chemistry.
Lenalidomide-C6-azide is synthesized from lenalidomide through a series of chemical reactions that introduce the azide group. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established synthetic methodologies.
Lenalidomide-C6-azide falls under the category of pharmaceutical intermediates and bioactive compounds. It is classified as a synthetic organic compound due to its derivation from chemically modified natural products.
The synthesis of lenalidomide-C6-azide typically involves multiple steps:
The molecular formula of lenalidomide-C6-azide is , with a molecular weight of 384.4 g/mol. The IUPAC name is 3-[7-(6-azidohexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione.
Key structural data include:
Lenalidomide-C6-azide can participate in various chemical reactions:
These reactions require specific conditions and reagents:
Lenalidomide-C6-azide exerts its biological effects through several mechanisms:
Lenalidomide-C6-azide is typically a solid at room temperature with variable solubility depending on the solvent used.
Key chemical properties include:
Relevant data regarding solubility and stability are essential for practical applications in laboratory settings.
Lenalidomide-C6-azide has diverse applications in scientific research:
Lenalidomide and its derivatives function as CRBN ligands within the CRL4CRBN E3 ubiquitin ligase complex. The canonical molecular glue mechanism involves lenalidomide binding within a tri-tryptophan pocket (Trp380, Trp386, Trp400) in the thalidomide-binding domain (TBD) of CRBN via hydrogen bonding and hydrophobic interactions primarily mediated by its glutarimide ring. This binding induces a neosubstrate recruitment interface, where the exposed phthalimide ring acts as a platform for engaging zinc finger (ZF) domain-containing proteins like IKZF1 and IKZF3, leading to their ubiquitination and degradation. Structural studies (e.g., PDB: 4TZ4) reveal that the glutarimide ring is deeply buried within CRBN, while the phthalimide ring and its modifications (including the C6 position) are solvent-exposed and critically positioned to influence ternary complex dynamics. [3] [6] [10]
Lenalidomide-C6-azide leverages this structural paradigm. The C6 modification resides on the phthalimide ring, distal to the glutarimide-CRBN binding interface. Molecular dynamics simulations confirm that modifications at C6 induce minimal perturbation to the core lenalidomide-CRBN binding affinity, maintaining the essential hydrogen-bonding network involving the glutarimide carbonyl and NH groups with CRBN residues (e.g., His378, Trp380). Crucially, the C6 vector points away from the CRBN surface into the solvent-accessible region. This spatial orientation allows the appended C6-azide linker to extend freely without steric clashes within the CRBN-PROTAC-POI ternary complex, facilitating optimal positioning for recruiting diverse POIs. The preservation of this binding mode is essential for retaining efficient E3 ligase recruitment while enabling linker-driven optimization of PROTAC functionality. [10] [4] [3]
Table 1: Structural and Functional Comparison of Key Lenalidomide Derivatives for PROTAC Design
| Compound Name | Modification Position | Chemical Group | Primary Function in PROTACs | CRBN Binding Preservation | Selectivity for Therapeutic Neosubstrates (e.g., IKZF1/3, CK1α) |
|---|---|---|---|---|---|
| Lenalidomide (Parent) | - | - | Molecular Glue / CRBN recruiter | High (Reference) | Low (Degrades IKZF1/3, CK1α; also degrades SALL4, PLZF) |
| Lenalidomide-6-F (HY-138881) | C6 | Fluorine | CRBN recruiter | High | Enhanced (Stronger degradation of IKZF1/3, CK1α; reduced degradation of SALL4, PLZF) |
| 5-Aminothalidomide | C5 | Amino | CRBN recruiter | Moderate | Reduced (Weakens ZF degron binding) |
| Lenalidomide-C5-amine | C5 | Amino | Linker attachment point | Moderate | Variable (Positionally sensitive) |
| Lenalidomide-C4-aminomethyl | C4 | Aminomethyl | Linker attachment point | High | Moderate (Can retain some off-target degradation) |
| Lenalidomide-C6-azide | C6 | Azide (via C6 alkyl linker) | Click-compatible CRBN recruiter | High | High (Similar profile to Lenalidomide-6-F; reduced SALL4 degradation) |
The linker moiety in PROTACs is not merely a passive tether but a critical determinant of proteolytic efficiency, cell permeability, and overall molecular properties. Lenalidomide-C6-azide incorporates a hexyl (C6) spacer terminating in a reactive azide group. This design embodies key principles of rational linker engineering:
Table 2: Impact of Linker Length and Chemistry on PROTAC Properties Using Lenalidomide-C6-Azide as the CRBN Recruiter
| Linker Type Connected to C6-Azide | Approximate Effective Length (Å) | Relative Rigidity | Primary Conjugation Chemistry | Key Advantages | Potential Limitations |
|---|---|---|---|---|---|
| Alkyne (Direct Click - Triazole) | Adds ~3-4 Å | Moderate | CuAAC Click Chemistry | Modularity, speed, high yield, small linkage footprint | Requires Cu catalyst (can be cytotoxic) |
| PEGₙ-Alkyne (n=1-3) | Adds ~5-15 Å + 3-4 Å (Triazole) | Low (PEG flexible) | CuAAC Click Chemistry | Enhanced solubility, tunable length | Increased flexibility/entropy, larger footprint |
| BCN/DBCO (Strain-Promoted) | Depends on cycloalkyne | Moderate-High | SPAAC Click Chemistry | No copper catalyst, faster kinetics in vivo | Larger cycloalkyne footprint, potential sterics |
| Alkyne-PEGₙ-Acid (Amide Coupling) | Tunable (PEGₙ dependent) | Low (PEG flexible) | Click then Amide Coupling | Combines modularity with established peptide coupling | Multi-step synthesis, larger footprint |
The exit vector – the specific atom and directionality on the core E3 ligase ligand where the linker is attached – profoundly influences PROTAC properties. Lenalidomide derivatives are modified at various positions on the phthalimide ring (primarily C4 and C6) to create functional handles for linker attachment, each imparting distinct characteristics:
Table 3: Comparative Profile of PROTACs Utilizing Different Lenalidomide Exit Vectors
| Exit Vector | Example Derivative | Relative CRBN Binding Affinity | Propensity for Off-target ZF Degradation (e.g., SALL4, ZFP91) | Ease of Ternary Complex Formation (CRBN-PROTAC-POI) | Key Applications/Advantages |
|---|---|---|---|---|---|
| C4 (e.g., aminomethyl) | Lenalidomide-C4-aminomethyl (HY-138882) | High | High (Similar to parent lenalidomide) | Moderate-High | Established chemistry; Potent but less selective degraders |
| C5 (e.g., Br, NH₂) | Lenalidomide-5-Br (HY-W072954); 5-Aminothalidomide | Moderate (Reduced due to steric bump) | Low (Significantly reduced by steric hindrance) | Variable (Can be lower; depends on warhead/linker) | High-selectivity PROTACs; Reduced teratogenic risk potential |
| C6 (e.g., F, Azide) | Lenalidomide-6-F (HY-138881); Lenalidomide-C6-azide | High | Low-Moderate (Reduced SALL4/PLZF degradation; profile similar to Len-6-F) | High | High selectivity + High potency; Click chemistry compatibility (Azide) |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2